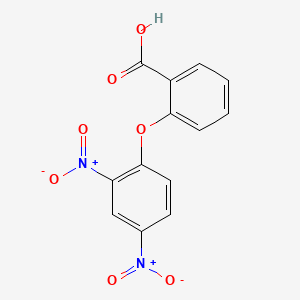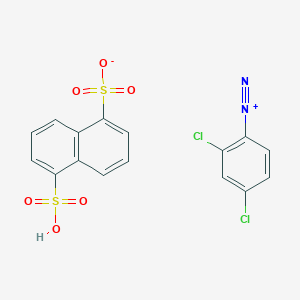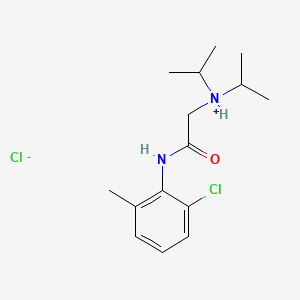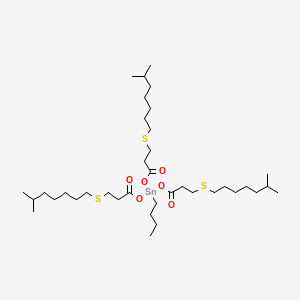
Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to butyl and three 3-(isooctylthio)-1-oxopropoxy groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane typically involves the reaction of butyltin trichloride with 3-(isooctylthio)-1-oxopropanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 3-(isooctylthio)-1-oxopropanol replace the chlorine atoms in butyltin trichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form organotin hydrides.
Substitution: The 3-(isooctylthio)-1-oxopropoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane has several applications in scientific research:
Chemistry: Used in Stille coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane involves the formation of reactive intermediates that facilitate various chemical transformations. The tin center acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the tin atom .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions and reductions.
Triphenyltin chloride: Used in similar coupling reactions but with different reactivity and toxicity profiles.
Dibutyltin oxide: Commonly used as a catalyst and stabilizer in industrial applications.
Uniqueness
Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane is unique due to its specific substituents, which impart distinct reactivity and stability. The presence of 3-(isooctylthio)-1-oxopropoxy groups enhances its solubility and compatibility with various organic solvents, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
53236-83-2 |
|---|---|
Molecular Formula |
C37H72O6S3Sn |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
[butyl-bis[3-(6-methylheptylsulfanyl)propanoyloxy]stannyl] 3-(6-methylheptylsulfanyl)propanoate |
InChI |
InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-10(2)6-4-3-5-8-14-9-7-11(12)13;1-3-4-2;/h3*10H,3-9H2,1-2H3,(H,12,13);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
SEIPYZDMAMAWNY-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](OC(=O)CCSCCCCCC(C)C)(OC(=O)CCSCCCCCC(C)C)OC(=O)CCSCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


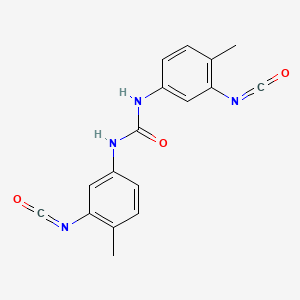
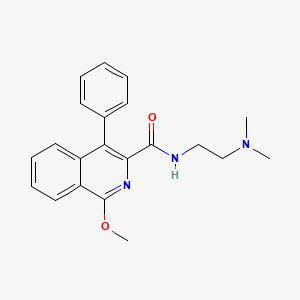
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
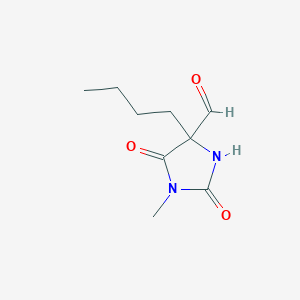
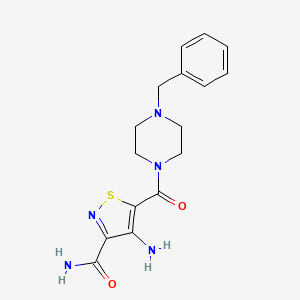
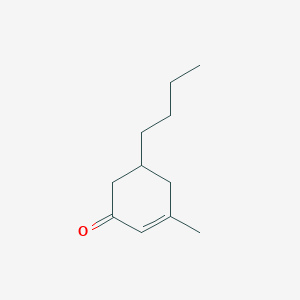
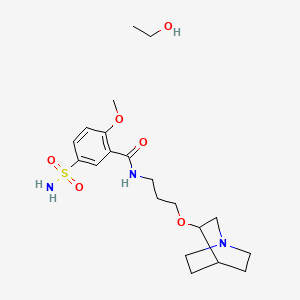
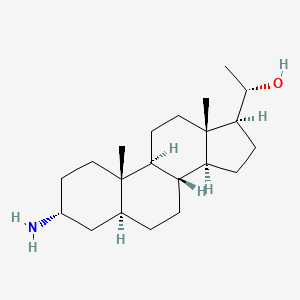
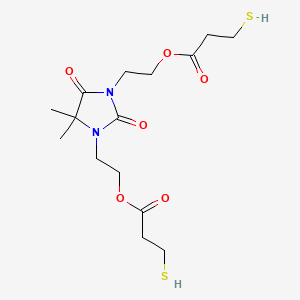

![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)
